molecular formula C10H12N2O3 B2645708 Methyl 2-[(3-aminophenyl)formamido]acetate CAS No. 56445-69-3

Methyl 2-[(3-aminophenyl)formamido]acetate

Cat. No.: B2645708
CAS No.: 56445-69-3
M. Wt: 208.217
InChI Key: KPFZCMGSPFSUAB-UHFFFAOYSA-N
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Description

Methyl 2-[(3-aminophenyl)formamido]acetate is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a formamido group and an ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(3-aminophenyl)formamido]acetate can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoyl chloride with glycine methyl ester hydrochloride, followed by reduction of the nitro group to an amino group . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-aminophenyl)formamido]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3-aminophenyl)formamido]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-aminophenyl)formamido]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-aminophenyl)formamido]acetate
  • Ethyl 2-[(3-aminophenyl)formamido]acetate
  • Methyl 2-[(3-aminophenyl)acetamido]acetate

Uniqueness

Methyl 2-[(3-aminophenyl)formamido]acetate is unique due to the specific positioning of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[(3-aminobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFZCMGSPFSUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-benzoic acid was reacted with glycine methyl hydrochloride and the resulting (3-nitro-benzoylamino)-acetic acid methyl ester was hydrogenated to afford (3-amino-benzoylamino)-acetic acid methyl ester. This was reacted with 5-(2-adamantan-1-yl-ethyl)-2-cyclohexyl-1H-imidazole-4-carboxylic acid (Example 252) according to the procedure of Example 20, step d. The methyl ester was hydrolysed using the same procedure as in Example 36, step d to afford the title compound. 1H NMR (300 MHz, d6-DMSO) 10.54 (1H, br s), 8.80 (1H, t), 8.25 (1H, s), 7.91 (1H, d), 7.61 (1H, d), 7.45 (1H, d), 3.92 (2H, m), 2.93 (3H, m), 1.98-1.33 (27H, m). The acid was converted to the N-methyl-D-glucamine salt and lyophilised from water/dioxan. Found: C, 57.22; H, 8.30; N, 8.81%. C38H57N5O9.4.0 mols H2O requires: C, 57.06; H, 8.19; N, 8.75%.
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